![molecular formula C24H18FN7O3 B2923727 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 920368-64-5](/img/structure/B2923727.png)
2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a chromenone. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using 1D and 2D NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the stereochemistry and relative configurations of the synthesized compounds .Scientific Research Applications
Antimicrobial and Antitumor Applications
Synthesis and Antimicrobial Activities : Research has been conducted on the synthesis of novel 1,2,4-Triazole derivatives, including compounds with structural similarities to the given chemical, to evaluate their antimicrobial activities. These compounds have shown good or moderate activities against test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Bioactive Sulfonamide Derivatives for Insecticidal Use : Sulfonamide-bearing thiazole moiety compounds, structurally related to the query compound, were synthesized and tested for their insecticidal efficacy against the cotton leafworm. These compounds demonstrated potent toxic effects, suggesting their utility in agricultural pest control (Soliman et al., 2020).
Antitumor Activity : The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been explored for their potential antitumor activities. These compounds were evaluated against human breast cancer cell lines, with several showing promising anti-proliferative activities. This indicates the potential of structurally similar compounds in cancer treatment (Parveen et al., 2017).
Structural and Synthetic Studies
Enaminones as Building Blocks : Enaminones have been utilized to synthesize a variety of compounds with potential antitumor and antimicrobial activities. These synthetic pathways offer insights into the versatility of similar compounds in drug development (Riyadh, 2011).
Heteroaromatization with 4-Hydroxycoumarin : This research involves the synthesis of novel pyrano[2,3-d]pyrimidines and related derivatives, demonstrating the chemical flexibility and potential of compounds similar to the one for creating new chemical entities with biological activities (El-Agrody et al., 2001).
Mechanistic Studies and Biological Evaluation
- Adenosine A2a Receptor Antagonists : Piperazine and (R)-2-(aminomethyl)pyrrolidine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, sharing a structural motif with the query compound, have been identified as potent adenosine A2a receptor antagonists, suggesting their potential in the treatment of Parkinson's disease (Vu et al., 2004).
Future Directions
properties
IUPAC Name |
2-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O3/c25-15-4-3-5-16(12-15)32-23-21(28-29-32)22(26-14-27-23)30-8-10-31(11-9-30)24(34)20-13-18(33)17-6-1-2-7-19(17)35-20/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIOZHYBLNWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=O)C6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one |
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